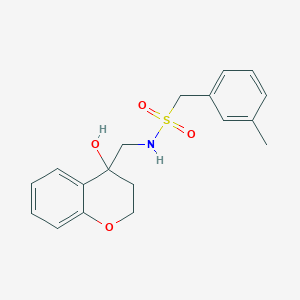

N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as HCTM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HCTM is a sulfonamide derivative that has been synthesized through a multistep process involving various chemical reactions.

Scientific Research Applications

Analytical Chemistry Applications

In the domain of analytical chemistry, the reaction of methanesulfonic acid derivatives under specific conditions has been utilized for the development of colorimetric assays. For example, the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions yields a stable chromophore, useful in the colorimetric assay of lipid peroxidation. This method, based on methanesulfonic acid, allows for the optimal yield of chromophores from malondialdehyde, facilitating the measurement of lipid peroxidation products in biological samples (Gérard-Monnier et al., 1998).

Biochemical Research

Methanesulfonic acid derivatives, including those related to N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide, have also been explored for their biochemical properties. For instance, methyl methanesulfonothioate (MMTS) is used as a sulfhydryl reagent, which suggests its potential interaction with amino groups, indicating its reactivity and possible applications in studying enzyme inhibition and protein modification (Kluger & Tsui, 1980).

Synthesis of Novel Compounds

The synthesis and characterization of new sulfonamide derivatives and their metal complexes demonstrate the application of methanesulfonic acid derivatives in creating compounds with potential antibacterial activities. These synthesized compounds, including sulfonamide derivatives of methanesulfonic acid hydrazide, have shown activity against both gram-positive and gram-negative bacteria, highlighting their significance in developing new antimicrobial agents (Özdemir et al., 2009).

Material Science and Chemistry

Further research applications extend into material science and chemistry, where methanesulfonic acid derivatives are involved in the synthesis and structural study of various compounds, including nimesulidetriazole derivatives. These studies not only provide insights into the molecular structures and intermolecular interactions but also contribute to the development of materials with potential pharmaceutical applications (Dey et al., 2015).

properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-14-5-4-6-15(11-14)12-24(21,22)19-13-18(20)9-10-23-17-8-3-2-7-16(17)18/h2-8,11,19-20H,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASLJIEYCLVFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxychroman-4-yl)methyl)-1-(m-tolyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)

![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)

![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)

![{[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2387587.png)

![1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2387589.png)

![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)